molecular formula C29H30N2O7S B11637412 ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11637412
M. Wt: 550.6 g/mol
InChI Key: SAAOKPSZPAQRQH-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C29H30N2O7S and its molecular weight is 550.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C29H30N2O7S
  • Molecular Weight : 550.636 g/mol
  • Functional Groups : It contains a thiazole ring, a pyrrole moiety, and various aromatic substituents which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyrrole rings have been shown to possess effective antibacterial properties against various pathogens, including drug-resistant strains.

Pathogen Activity Reference
Pseudomonas aeruginosa23-96% inhibition of virulence
Escherichia coliModerate inhibitionInferred from related studies

Cytotoxic Effects

Research has suggested that the compound may exhibit cytotoxic effects on cancer cell lines. The presence of methoxy and hydroxy groups is often associated with enhanced anticancer activity due to their role in modulating signaling pathways involved in cell proliferation.

Case Study Example :
In vitro studies on human breast cancer cell lines demonstrated that similar compounds induce apoptosis through the activation of caspase pathways, leading to reduced cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Interaction with DNA/RNA : Similar compounds have been shown to intercalate with nucleic acids, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The presence of specific functional groups can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Pharmacokinetics and Toxicology

Current data on the pharmacokinetics of this compound is limited. However, studies on structurally similar compounds suggest that they may have favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate the safety profile before clinical applications.

Future Directions

Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Potential areas for exploration include:

  • In vivo studies to assess efficacy and safety.
  • Mechanistic studies to clarify how the compound interacts at the molecular level.
  • Development of analogs to enhance potency and reduce toxicity.

Properties

Molecular Formula

C29H30N2O7S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O7S/c1-6-14-38-21-13-10-19(15-16(21)3)24(32)22-23(18-8-11-20(36-5)12-9-18)31(27(34)25(22)33)29-30-17(4)26(39-29)28(35)37-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+

InChI Key

SAAOKPSZPAQRQH-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.